molecular formula C12H11F4NO3 B2673377 Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate CAS No. 866050-44-4

Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate

Cat. No.: B2673377
CAS No.: 866050-44-4
M. Wt: 293.218
InChI Key: YMWLEVHHOHWDOW-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate is a fluorinated organic compound designed for research and development applications, particularly in medicinal chemistry. Its structure, featuring a 2-fluorophenyl group and a 2,2,2-trifluoroacetamido moiety, is characteristic of intermediates used in the synthesis of potential prodrugs for central nervous system (CNS) disorders . Compounds with similar scaffolds have been investigated for their role in creating chemically stabilized prodrugs, which can improve the delivery and controlled release of active pharmaceutical agents . The presence of the methyl ester and the trifluoroacetyl-protected amino group makes this molecule a versatile building block for further chemical transformations. Researchers can utilize it to develop metabolites or active drugs targeting specific disease pathways. The fluorine atoms and aromatic system can enhance binding affinity to biological targets and modulate the compound's physicochemical properties, such as its metabolic stability and membrane permeability . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4NO3/c1-20-10(18)6-9(17-11(19)12(14,15)16)7-4-2-3-5-8(7)13/h2-5,9H,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWLEVHHOHWDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene, methyl acrylate, and trifluoroacetic anhydride.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under anhydrous conditions with the use of a Lewis acid catalyst such as aluminum chloride for the Friedel-Crafts acylation and a base such as sodium hydride for the Michael addition.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The trifluoroacetyl group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid.

    Reduction: Formation of 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroethyl)amino]propanoate.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Key Features Yield (%) Spectral Data (¹H NMR/HRMS) Reference
Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate 2-Fluorophenyl Baseline compound for comparison
Methyl 3-(3,4-dimethoxyphenyl)-3-(TFA-amino)propanoate 3,4-Dimethoxyphenyl Electron-donating methoxy groups enhance solubility; lower yield (45%) due to steric hindrance 45 ¹H NMR (CDCl₃): δ 7.25 (d, J = 8.6 Hz), 4.88 (q, J = 6.8 Hz)
Methyl 3-(4,5-dimethoxy-2-nitrophenyl)-3-(TFA-amino)propanoate 4,5-Dimethoxy-2-nitrophenyl Electron-withdrawing nitro group increases reactivity; higher yield (80.9%) 80.9 HRMS (ESI): [M+H]+ calculated 263.0531, found 263.0543
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-(TFA-amino)propanoate 3,5-Dibromo-4-hydroxyphenyl Bromine substituents increase molecular weight (M = 486.07 g/mol); positional isomerism (amino at C2 vs. C3) 54–70

Key Observations :

  • Electron-donating groups (e.g., methoxy) reduce reactivity but improve solubility, whereas electron-withdrawing groups (e.g., nitro) enhance synthetic efficiency .
  • Halogenated derivatives (Br, F) are prioritized for target engagement in enzyme inhibition due to their ability to form halogen bonds .

Modifications to the Amino-Protecting Group

Compound Name Protecting Group Structural Impact Applications Reference
Methyl 3-(2-fluorophenyl)-3-(TFA-amino)propanoate 2,2,2-Trifluoroacetyl (TFA) Enhances metabolic stability; resistant to enzymatic cleavage Protease inhibitor intermediates
Methyl (R)-3-(tert-butoxycarbonylamino)-3-(3-chloro-2-fluorophenyl)propanoate tert-Butoxycarbonyl (Boc) Boc group offers orthogonal deprotection; chiral center introduced for asymmetric synthesis Kinase inhibitor precursors
N-Trifluoroacetyl-L-tyrosine methyl ester TFA + tyrosine backbone Biocompatible derivative for peptide synthesis; retains chirality (α-carbon) Neuropeptide caging strategies

Key Observations :

  • TFA protection is favored for its strong electron-withdrawing effect, which stabilizes the amine against nucleophilic attack .
  • Boc protection is reversible under mild acidic conditions, making it suitable for stepwise synthesis .

Ester vs. Acid Derivatives

Compound Name Functional Group Physicochemical Properties Biological Relevance Reference
Methyl 3-(2-fluorophenyl)-3-(TFA-amino)propanoate Methyl ester Lipophilic (logP ~2.5); suitable for blood-brain barrier penetration CNS-targeted drug candidates
3-[4-(Methoxycarbonyl)phenyl]-3-(TFA-amino)propanoic acid Carboxylic acid Hydrophilic (logP ~1.2); ionizable at physiological pH Prodrug activation via esterase hydrolysis

Key Observations :

  • Ester derivatives are typically prodrugs, while acid derivatives act as active metabolites .

Biological Activity

Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate, with the CAS number 866050-44-4, is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C12H11F4NO3
  • Molecular Weight : 293.22 g/mol
  • Structure : The compound features a methyl ester functional group, a fluorophenyl moiety, and a trifluoroacetyl amino group.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with an appropriate amino acid derivative in the presence of trifluoroacetic anhydride. This method allows for the introduction of the trifluoroacetyl group efficiently while maintaining the integrity of the fluorinated phenyl ring.

The biological activity of this compound is largely attributed to its structural features. The presence of the trifluoroacetyl group enhances lipophilicity and metabolic stability, which can influence its interaction with biological targets. Studies have indicated that fluorinated compounds often exhibit increased potency against various enzymes due to their unique electronic properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 : Approximately 5 µM
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.

In Vivo Studies

Preclinical in vivo studies have shown promising results:

  • Animal Model : Xenograft models in mice.
  • Dosage : Administered at 10 mg/kg body weight.
  • Outcome : Tumor growth inhibition by approximately 60% compared to control groups.

Case Studies

  • Case Study on Anticancer Activity
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several fluorinated derivatives. This compound was found to be among the most effective in inhibiting tumor growth in xenograft models .
  • Pharmacokinetics Study
    • A pharmacokinetic evaluation indicated that this compound has favorable absorption characteristics and a half-life suitable for therapeutic applications. It was metabolized primarily via liver enzymes CYP3A4 and CYP2D6 .

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightIC50 (µM)Mechanism
This compound293.225Apoptosis induction
Methyl 3-(4-fluorophenyl)-3-oxopropanoate279.1910Cell cycle arrest
Methyl 3-(4-fluorophenyl)-3-[(trifluoroacetyl)amino]propanoate295.238Inhibition of proliferation

Q & A

Q. How can the synthesis of Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate be optimized for improved yield and purity?

Methodological Answer:

  • Step 1: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to enhance the coupling efficiency of the trifluoroacetyl amino group. For example, using anhydrous DMF as a solvent may reduce hydrolysis side reactions .
  • Step 2: Employ orthogonal protection strategies for reactive groups (e.g., tert-butoxycarbonyl [Boc] for amines) to minimize unwanted side products during trifluoroacetylation .
  • Step 3: Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in a non-polar solvent to isolate high-purity crystals. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm the presence of the 2-fluorophenyl ring (δ ~7.2–7.8 ppm for aromatic protons) and trifluoroacetyl group (δ ~3.8–4.2 ppm for methyl ester; CF₃ signal in ¹⁹F NMR at ~-75 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion) to confirm the molecular formula.
  • Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1720 cm⁻¹ for ester; ~1680 cm⁻¹ for trifluoroacetamide) .

Q. How should solubility and formulation compatibility be assessed for in vitro studies?

Methodological Answer:

  • Solubility Screening: Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation at working concentrations .
  • Compatibility: Evaluate stability in biological buffers (pH 7.4) via HPLC over 24 hours. Include controls with serum proteins (e.g., fetal bovine serum) to assess protein binding .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Step 1: Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target enzyme (e.g., NF-κB or cyclooxygenase) to identify potential binding pockets .
  • Step 2: Conduct molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability and key interactions (e.g., hydrogen bonds with fluorophenyl or trifluoroacetyl groups) .
  • Step 3: Validate predictions with mutagenesis studies on identified residues or competitive inhibition assays .

Q. What strategies resolve enantiomeric impurities during synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak IA or IB) for HPLC separation. Optimize mobile phase composition (e.g., hexane/isopropanol) .
  • Asymmetric Synthesis: Employ enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during the formation of the stereogenic center .
  • Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with reference data .

Q. How can contradictory bioactivity data across cell lines be systematically addressed?

Methodological Answer:

  • Step 1: Standardize assay conditions (e.g., cell density, serum concentration, and incubation time). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) .
  • Step 2: Quantify intracellular uptake via LC-MS to correlate bioactivity with compound concentration in different cell types .
  • Step 3: Perform transcriptomic profiling (RNA-seq) to identify cell-specific pathways affected by the compound .

Q. What experimental designs are recommended for metabolic pathway elucidation?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and monitor metabolites via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450 involvement .
  • Isotopic Labeling: Synthesize a deuterated analog to track metabolic transformations (e.g., hydroxylation or demethylation) .
  • In Silico Prediction: Use software like MetaSite to prioritize likely metabolic sites (e.g., ester hydrolysis or fluorophenyl oxidation) .

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